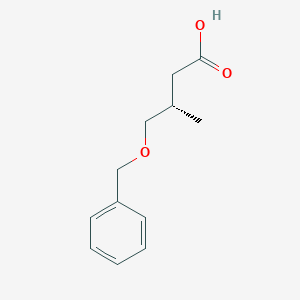
(3S)-3-methyl-4-phenylmethoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-methyl-4-phenylmethoxybutanoic acid is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by its butanoic acid backbone, with a methyl group at the third carbon and a phenylmethoxy group at the fourth carbon. The stereochemistry at the third carbon is specified as (3S), indicating the spatial arrangement of the substituents around this chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methyl-4-phenylmethoxybutanoic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a butanoic acid derivative with a phenylmethoxy group. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the alkylating agent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, the use of chiral catalysts or auxiliaries can help in achieving the desired stereochemistry efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-methyl-4-phenylmethoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(3S)-3-methyl-4-phenylmethoxybutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3S)-3-methyl-4-phenylmethoxybutanoic acid exerts its effects depends on its interaction with specific molecular targets. The chiral center allows for selective binding to enzymes or receptors, influencing biological pathways. For instance, the compound may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-methyl-4-phenylmethoxybutanoic acid: The enantiomer of the compound with opposite stereochemistry at the third carbon.
3-methyl-4-phenylbutanoic acid: Lacks the methoxy group, leading to different chemical properties.
4-phenylmethoxybutanoic acid: Lacks the methyl group at the third carbon.
Uniqueness
(3S)-3-methyl-4-phenylmethoxybutanoic acid is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral studies.
Propiedades
Número CAS |
64190-49-4 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
(3S)-3-methyl-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H16O3/c1-10(7-12(13)14)8-15-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14)/t10-/m0/s1 |
Clave InChI |
UGBWZCMPGYFVDL-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](CC(=O)O)COCC1=CC=CC=C1 |
SMILES canónico |
CC(CC(=O)O)COCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















